1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide

Overview

Description

1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid and NHC precatalyst . It can be used for cross-coupling reactions and as a solvent in the study of solid-liquid equilibria (SLE) of brown coal .

Molecular Structure Analysis

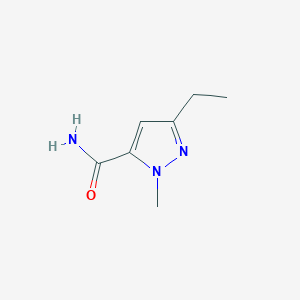

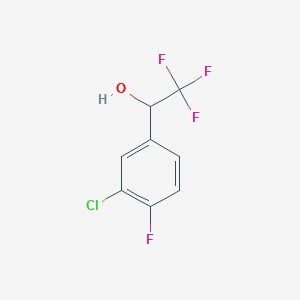

The molecular structure of this compound includes an imidazolium cation with two methoxy substituents and a bis(trifluoromethylsulfonyl)imide anion . Both the cation and the anion are known to exist as syn/anti conformers in the solid state .Physical And Chemical Properties Analysis

This compound is a liquid with a melting point of 58°C . It has an empirical formula of C8H11F6N3O6S2 and a molecular weight of 423.31 .Scientific Research Applications

Application in Lithium-Ion Battery Electrolytes

1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide has been noted for its application in lithium-ion battery electrolytes. This is attributed to its large diffusion coefficient and wide temperature range of operation. Such properties enhance the performance and durability of lithium-ion batteries (Sundari et al., 2022).

Role in Ionic Liquid-Based Electrolytes

This compound is part of a group of ionic liquids that have been explored for use in large temperature range supercapacitor applications. Its excellent thermal properties and wide electrochemical window make it an attractive choice for these applications (Newell et al., 2018).

Applications in Liquid Crystalline Salts

Studies have shown that certain 1-alkyl-3-methylimidazolium salts, including those with the bis(trifluoromethylsulfonyl)imide anion, display thermotropic phase behavior. These salts form lamellar, sheetlike arrays in the crystalline phase and can form isotropic liquids at higher temperatures. The nature of the anion, including bis(trifluoromethylsulfonyl)imide, influences the size of the interlayer spacing in both the crystal and mesophase (Bradley et al., 2002).

Involvement in Ionic Liquids for Solvent Extraction

This ionic liquid has been explored as a solvent in the separation of azeotropic mixtures, particularly due to its selectivity and solute distribution ratio. Its unique properties make it a suitable solvent for extracting specific components from complex mixtures (Seoane et al., 2012).

Use in Solid Polymer Electrolytes

The ionic liquid is used in the synthesis of linear polymeric ionic liquids and interpenetrating polymer networks for solid polymer electrolytes. Its inclusion in these networks results in increased flexibility, high conductivity, and mechanical stability, even in a swollen state (Shaplov et al., 2009).

Role in Electrochemical Studies

This compound has been used in studies involving electrochemical properties of materials like poly(3,4-ethylenedioxythiophene). Its presence in the ionic liquids used for these studies aids in understanding the ion exchange and doping processes in electrochemical applications (Sandoval et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known to be used as an ionic liquid and nhc precatalyst for cross-coupling reactions .

Mode of Action

As an ionic liquid, it likely interacts with its targets through electrostatic interactions and hydrogen bonding .

Biochemical Pathways

It is known to be used in the study of solid-liquid equilibria (sle) of brown coal , suggesting it may interact with biochemical pathways related to these processes.

Pharmacokinetics

As an ionic liquid, it is likely to have unique pharmacokinetic properties compared to traditional organic compounds .

Result of Action

It is known to be used as an ionic liquid and nhc precatalyst for cross-coupling reactions , suggesting it may facilitate these types of chemical reactions.

Action Environment

The action of 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, as an ionic liquid, its properties such as conductivity and viscosity can be affected by temperature . .

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,3-dimethoxy-2-methylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O2.C2F6NO4S2/c1-6-7(9-2)4-5-8(6)10-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRWKTHXZKFEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1OC)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746175 | |

| Record name | 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017254-63-5 | |

| Record name | 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1455944.png)

![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)